- Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoestersTetrahedron, 2015, 71(50), 9388-9395,
Cas no 94-08-6 (Ethyl p-toluate)

Ethyl p-toluate structure
Nombre del producto:Ethyl p-toluate
Número CAS:94-08-6
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD00009117
CID:34730
PubChem ID:24850416
Ethyl p-toluate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-methylbenzoate
- ETHYL 4-TOLUATE
- ETHYL P-METHYLBENZOATE
- ETHYL P-TOLUATE
- 4-METHYLBENZOIC ACID ETHYL ESTER
- Benzoic acid, 4-methyl-, ethyl ester
- p-Toluylic acid, ethyl ester
- PTE-ESTER
- 4-Methylbenzoesaeureethylester
- ETHYL-p-TOLUATE
- p-Toluic acid ethyl ester
- 4-methyl-benzoic acid ethyl ester
- ETHYL PARA TOLUATE
- XUF0SQ8L2J
- NWPWRAWAUYIELB-UHFFFAOYSA-N
- Ethyl4-methylbenzoate
- Ethyl P-methyl Benzoate
- PubChem15489
- Ethyl 4-methyl-benzoate.
- 4-Methylbenzoic acid ethyl
- p-Toluic acid, ethyl ester
- DSSTox_RID_82745
- DSSTox_CID_28186
- DSSTox_GSID_48211
- p-Toluyli
- p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
- 4-Methyl-1-benzoic acid ethyl ester
- NSC 24767
- Ethyl p-toluate
-
- MDL: MFCD00009117
- Renchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- Clave inchi: NWPWRAWAUYIELB-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(C)=CC=1)OCC
- Brn: 1863756
Atributos calculados
- Calidad precisa: 164.08373g/mol
- Carga superficial: 0
- XLogP3: 2.9
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 3
- Masa isotópica única: 164.08373g/mol
- Masa isotópica única: 164.08373g/mol
- Superficie del Polo topológico: 26.3Ų
- Recuento de átomos pesados: 12
- Complejidad: 146
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Colorless or yellowish liquid
- Denso: 1.025 g/mL at 25 °C(lit.)
- Punto de fusión: Not available
- Punto de ebullición: 232°C
- Punto de inflamación: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - índice de refracción: n20/D 1.508(lit.)
- PSA: 26.30000
- Logp: 2.17170
- Merck: 3840
- Presión de vapor: 0.0±0.4 mmHg at 25°C
Ethyl p-toluate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S23-S24/25
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl p-toluate Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl p-toluate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-25g |
Ethyl 4-methylbenzoate |
94-08-6 | 98% | 25g |
¥52 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-100g |
Ethyl 4-methylbenzoate |
94-08-6 | 98% | 100g |
¥107.00 | 2024-04-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 172693-250ML |
Ethyl p-toluate |
94-08-6 | 250ml |
¥1710.2 | 2023-12-10 | ||
eNovation Chemicals LLC | Y1043323-500g |
Ethyl 4-methylbenzoate |
94-08-6 | 97% | 500g |
$80 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-25g |
Ethyl p-toluate |
94-08-6 | 99% | 25g |
¥82.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-10g |
Ethyl p-toluate |
94-08-6 | 97% | 10g |
¥27 | 2024-07-19 | |
Cooke Chemical | A3941612-500G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 500g |
RMB 583.20 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808716-1kg |
Ethyl 4-methylbenzoate |
94-08-6 | 97% | 1kg |
1,218.00 | 2021-05-17 | |
Cooke Chemical | A3941612-10G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 10g |
RMB 35.20 | 2025-02-20 | |
Cooke Chemical | A3941612-25G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 25g |
RMB 63.20 | 2025-02-20 |
Ethyl p-toluate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethanol ; 30 h, 65 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3Advanced Synthesis & Catalysis, 2006, 348(6), 686-690,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) , Carbon nitride (C3N4) ; 12 h, rt
Referencia
- Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of AldehydesChemistrySelect, 2017, 2(12), 3437-3443,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 30 min, rt; 8 h, 80 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent DyeJournal of Fluorescence, 2021, 31(6), 1645-1664,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referencia
- Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophilesSulfur Letters, 1990, 11(4-5), 177-84,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 8 h, 90 °C
Referencia
- Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc ReagentsAngewandte Chemie, 2011, 50(21), 4901-4904,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ; 3 h, 1 atm, 70 °C
Referencia
- Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amidesRSC Advances, 2014, 4(73), 38986-38999,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ; 12 h, rt
Referencia
- Organocatalyzed Anodic Oxidation of AldehydesJournal of the American Chemical Society, 2012, 134(30), 12374-12377,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sulfonyl fluoride , Diisopropylethylamine Solvents: 1,2-Dichloroethane ; 5 h, rt
Referencia
- Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols atSynthesis, 2019, 51(20), 3901-3907,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water , 1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ; 4 h, 50 °C
Referencia
- Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]RSC Advances, 2015, 5(32), 24936-24943,
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ; rt; 24 h, 145 - 155 °C
Referencia
- Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and ChloridesJournal of the American Chemical Society, 2009, 131(16), 5738-5739,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ; 10 h, 3 bar, 100 °C
Referencia
- Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide, China, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 15 h, reflux
Referencia
- A versatile approach for the synthesis of some new [1,2,4] triazolo derivatives of 1,3,4 thiadiazine and their biological activitiesJournal of Ultra Chemistry, 2011, 7(1), 21-28,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ; rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C
Referencia
- Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditionsGreen Chemistry, 2018, 20(11), 2465-2471,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt → reflux; 6 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- Improved process of ethyl p-methylbenzoate esterification synthesisShandong Huagong, 2004, 33(2), 12-13,
Synthetic Routes 20
Ethyl p-toluate Raw materials
- Ethyl 4-bromobenzoate
- 4-Methylbenzaldehyde
- Benzeneacetaldehyde,4-methyl-a-oxo-
- Methyl p-Toluate
- 4-Methylbenzoic acid
- Benzenaminium, 4-(ethoxycarbonyl)-N,N,N-trimethyl-, iodide (1:1)
- p-Toluoyl chloride
- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex
- DIAZENE, (4-METHYLPHENYL)[(4-METHYLPHENYL)SULFONYL]-, 1-OXIDE
- Chloro(Methyl)Zinc
- 4-Methylpropiophenone
- Potassium Ethoxy(oxo)acetate
Ethyl p-toluate Preparation Products
Ethyl p-toluate Literatura relevante
-
1. Proceedings of the Chemical Society, Vol. 20, Nos. 274–287, January–December 1904
-
2. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolitesKeith Smith,Gamal A. El-Hiti,Mark E. W. Hammond,Dawoud Bahzad,Zhaoqiang Li,Christophe Siquet J. Chem. Soc. Perkin Trans. 1 2000 2745
-
3. LXIV.—Experiments on the synthesis of the terpenes. Part II. Synthesis of Δ3-p-menthenol(8), Δ3.8(9)-p-menthadiene, p-menthanol(8), Δ8(9)-p-menthene, and p-menthaneWilliam Henry Perkin,Samuel Shrowder Pickles J. Chem. Soc. Trans. 1905 87 639
-
4. 168. The activation energy of organic reactions. Part III. The kinetics of acid hydrolysis of estersE. W. Timm,C. N. Hinshelwood J. Chem. Soc. 1938 862
-
Daniele Ragno,Olga Bortolini,Pier Paolo Giovannini,Alessandro Massi,Salvatore Pacifico,Anna Zaghi Org. Biomol. Chem. 2014 12 5733
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos ésteres de ácido benzóico
- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados ésteres de ácido benzóico
- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres
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